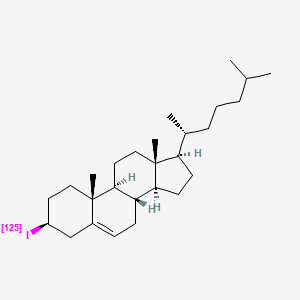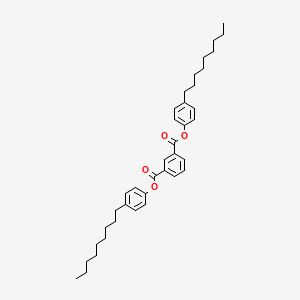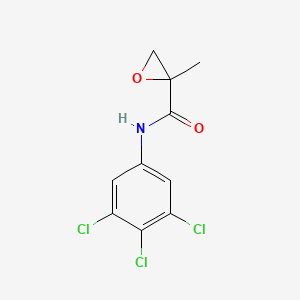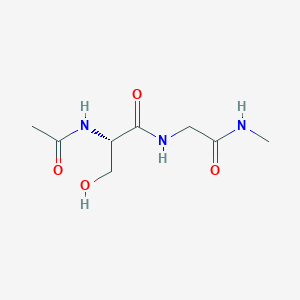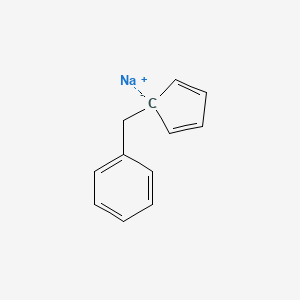![molecular formula C8H15N5 B14492076 1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine CAS No. 64582-57-6](/img/structure/B14492076.png)
1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine is a chemical compound that features a tetrazole ring attached to a cyclohexyl group, which is further connected to a methanamine group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine typically involves the formation of the tetrazole ring followed by its attachment to the cyclohexylmethanamine moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be applied to a variety of nitriles, including aromatic and aliphatic nitriles .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form nitro derivatives.
Reduction: Reduction of tetrazoles can yield amine derivatives.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, forming new C-N or C-O bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-tetrazoles, while reduction can produce amine-tetrazoles .
Scientific Research Applications
1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar reactivity.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Phenyl(2H-tetrazol-5-yl)methanamine: A related compound with a phenyl group instead of a cyclohexyl group
Uniqueness
1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine is unique due to its specific structure, which combines the stability of the tetrazole ring with the flexibility of the cyclohexylmethanamine moiety.
Properties
CAS No. |
64582-57-6 |
|---|---|
Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
[4-(2H-tetrazol-5-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H15N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h6-7H,1-5,9H2,(H,10,11,12,13) |
InChI Key |
OEFZUVNVAFJABY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


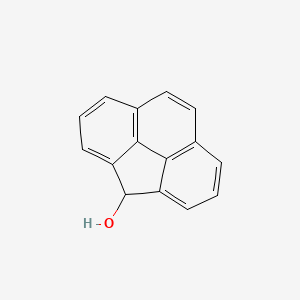
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
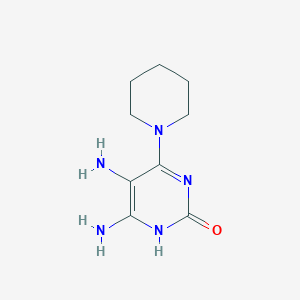
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)



